molecular formula C16H17FN2O4S2 B2903636 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzenesulfonamide CAS No. 946260-59-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2903636
CAS No.: 946260-59-9
M. Wt: 384.44
InChI Key: SXFJRQRGLGFUCN-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidine ring fused to a methyl-substituted phenyl group. The compound features a 4-fluorobenzenesulfonamide moiety, which is a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFJRQRGLGFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide

This analogue () replaces the 2-methylphenyl group with a 2-methoxyphenyl substituent. Methyl groups, as in the target compound, are less polar but may enhance lipophilicity, influencing membrane permeability .

Compound Name Aromatic Substituent Key Functional Groups Impact on Properties
Target Compound 2-methylphenyl Sulfonamide, isothiazolidine dioxide Moderate lipophilicity
N-(5-(1,1-dioxido...-2-methoxyphenyl)-...sulfonamide 2-methoxyphenyl Sulfonamide, isothiazolidine dioxide Enhanced polarity, H-bond capacity

Sulfonamide Derivatives with Heterocyclic Systems

Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] incorporate a triazole-thione core instead of the isothiazolidine ring. The thione group introduces tautomerism (thione ↔ thiol), which is absent in the target compound. IR spectra confirm the dominance of the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . This tautomerism may affect binding dynamics in biological systems compared to the rigid isothiazolidine dioxide structure.

Chromen-Pyrazolopyrimidine Derivatives ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a chromenone and pyrazolopyrimidine scaffold. Unlike the target compound’s isothiazolidine ring, this structure includes fused heterocycles with a higher molecular weight (589.1 g/mol vs. ~380 g/mol estimated for the target). The chromenone moiety may confer fluorescence properties, useful in imaging studies .

Oxadiazole-Benzoxazole Analogues ()

N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a) replaces the sulfonamide group with an oxadiazole-benzoxazole system. Oxadiazoles are bioisosteres for esters and amides, offering metabolic resistance.

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